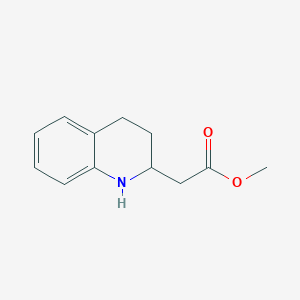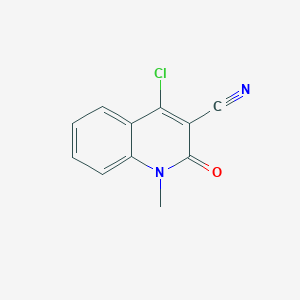![molecular formula C13H8BrN B3048024 10-Bromobenzo[h]quinoline CAS No. 152583-10-3](/img/structure/B3048024.png)
10-Bromobenzo[h]quinoline
Descripción general
Descripción
10-Bromobenzo[h]quinoline is a chemical compound with the molecular formula C13H8BrN . It is used in various chemical reactions and has been studied for its properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of this compound (245 mg, 0.95 mmol) and CsF (288 mg, 1.90 mmol, 2.0 equiv) in dioxane/H2O 2:1 (7.5 ml) with Pd(PPh3)4 (110 mg, 0.095 mmol, 0.1 equiv) and o-tolylboronic acid (136 mg, 1.00 mmol, 1.05 equiv) . Another method involves the cyclization of o-aryl (ethynyl)pyridines and quinolines .Molecular Structure Analysis
The molecular structure of this compound is similar to that of other quinoline compounds. It consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it undergoes Suzuki-Miyaura cross-coupling reaction with Pd(PPh3)4 and p-benzoquinone . It also reacts with aryllithium species, generated from 2, 7 and t-BuLi or BuLi .Physical and Chemical Properties Analysis
This compound has a melting point of 99 °C and a predicted boiling point of 402.9±18.0 °C. It has a predicted density of 1.544±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 2.39±0.40 .Aplicaciones Científicas De Investigación
1. Excited-State Intramolecular Proton Transfer and Tautomer Emission Tuning
10-Bromobenzo[h]quinoline derivatives have been studied for their unique properties in excited-state intramolecular proton transfer (ESIPT). For instance, the derivatization of 10-aminobenzo[h]quinoline, a related compound, has shown that proton-transfer emission can be widely tuned from 590 nm to 770 nm by modifying the electron-donating/withdrawing strength of substituents (Tseng et al., 2015). This characteristic is significant for the development of materials with specific optical properties.
2. Investigation of Proton Transfer Mechanisms
Research has focused on understanding the mechanisms of proton transfer in benzo[h]quinoline derivatives. For example, a study on 10-hydroxybenzo[h]quinoline, a close relative, explored the ultrafast proton transfer following UV excitation, revealing important insights into the structural dynamics and excited-state behavior of these molecules (Schriever et al., 2008). Such studies are crucial for applications in photochemistry and photophysics.
3. Optical and Electrochemical Properties
This compound derivatives also display intriguing optical and electrochemical properties. Investigations into these properties, as seen in related benzo[h]quinoline compounds, contribute to the understanding of their potential use in electronic and photonic devices. For instance, the study of 9,10-dihydroxybenzo[h]quinoline, another derivative, provided insights into its excited-state intramolecular proton transfer and emission characteristics (Chen et al., 2014).
4. Effects in Organized Media
The behavior of benzo[h]quinoline derivatives in various media has been another area of focus. Studies like those on 10-hydroxybenzo[h]quinoline in different solvents have helped understand how the medium affects their photophysical properties, which is essential for their application in specific environments (Roberts et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
10-bromobenzo[h]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-11-5-1-3-9-6-7-10-4-2-8-15-13(10)12(9)11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMMZIRMGSWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566282 | |
| Record name | 10-Bromobenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152583-10-3 | |
| Record name | 10-Bromobenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



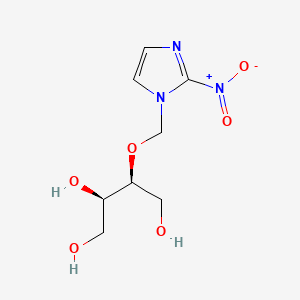



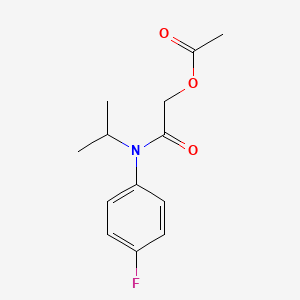
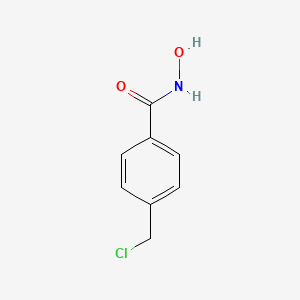
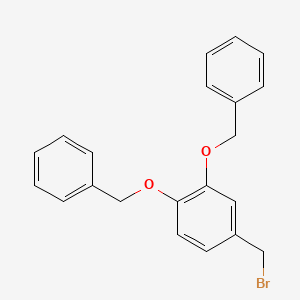


![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)
